molecular formula C12H20N4O2 B8139441 11-(5-Methyl-1,3,4-oxadiazol-2-yl)-8-oxa-2,11-diazaspiro[5.6]dodecane

11-(5-Methyl-1,3,4-oxadiazol-2-yl)-8-oxa-2,11-diazaspiro[5.6]dodecane

Cat. No.: B8139441
M. Wt: 252.31 g/mol
InChI Key: UUHIBRZVOJZDOK-UHFFFAOYSA-N
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Description

11-(5-Methyl-1,3,4-oxadiazol-2-yl)-8-oxa-2,11-diazaspiro[5.6]dodecane is a complex heterocyclic compound featuring a spiro structure. The presence of the 1,3,4-oxadiazole ring, which is known for its diverse biological activities, makes this compound particularly interesting for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(5-Methyl-1,3,4-oxadiazol-2-yl)-8-oxa-2,11-diazaspiro[5.6]dodecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification . Another approach includes the O-acylation of an amidoxime with an acyl chloride, anhydride, or activated carboxylic acid, followed by cyclocondensation .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

11-(5-Methyl-1,3,4-oxadiazol-2-yl)-8-oxa-2,11-diazaspiro[5.6]dodecane can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole N-oxides, while reduction could produce reduced oxadiazole derivatives .

Scientific Research Applications

11-(5-Methyl-1,3,4-oxadiazol-2-yl)-8-oxa-2,11-diazaspiro[5.6]dodecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 11-(5-Methyl-1,3,4-oxadiazol-2-yl)-8-oxa-2,11-diazaspiro[5.6]dodecane involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The compound’s structure allows it to bind to various biological targets, disrupting normal cellular processes and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 11-(5-Methyl-1,3,4-oxadiazol-2-yl)-8-oxa-2,11-diazaspiro[5.6]dodecane apart is its spiro structure, which imparts unique steric and electronic properties. This makes it a valuable scaffold for the development of new drugs and materials with enhanced performance characteristics.

Properties

IUPAC Name

11-(5-methyl-1,3,4-oxadiazol-2-yl)-8-oxa-2,11-diazaspiro[5.6]dodecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-10-14-15-11(18-10)16-5-6-17-9-12(8-16)3-2-4-13-7-12/h13H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHIBRZVOJZDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)N2CCOCC3(C2)CCCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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